molecular formula C9H8ClN3O2 B023531 Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate CAS No. 64067-99-8

Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No.: B023531
CAS No.: 64067-99-8
M. Wt: 225.63 g/mol
InChI Key: AZEPEWATPYRPBM-UHFFFAOYSA-N
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Description

Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by its unique structure, which includes a chloro substituent at the 6-position and an ethyl ester group at the 2-position of the imidazo[1,2-b]pyridazine ring

Properties

IUPAC Name

ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-13-8(11-6)4-3-7(10)12-13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEPEWATPYRPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381515
Record name ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64067-99-8
Record name Imidazo[1,2-b]pyridazine-2-carboxylic acid, 6-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64067-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Strategies

The imidazo[1,2-b]pyridazine core is typically constructed via cyclocondensation reactions. A widely reported approach involves reacting 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane. This step forms the imidazole ring through nucleophilic attack and subsequent cyclization. The ethyl ester group is introduced via esterification using ethyl chloroformate or through a coupling reaction with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF).

Key Reaction Parameters:

  • Temperature: 80–120°C for cyclocondensation.

  • Solvent: Polar aprotic solvents (e.g., DMF, 1,2-dimethoxyethane) enhance intermediate solubility.

  • Catalysts: Phosphorus oxychloride or HBTU for activation.

Halogenation and Functionalization

Post-cyclization halogenation at position 6 is achieved using chlorine gas or sulfuryl chloride in dichloromethane. The chloro substituent’s regioselectivity is governed by the electron-deficient nature of the pyridazine ring, favoring electrophilic aromatic substitution at the 6-position.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes yield and purity through continuous flow reactors. These systems minimize side reactions by ensuring precise temperature control and rapid mixing. For example, a two-step process—cyclocondensation followed by halogenation—achieves >85% purity in pilot-scale trials.

Purification Protocols

Crude product purification involves silica gel chromatography with gradient elution (cyclohexane/ethyl acetate). Recrystallization from ethanol/water mixtures further enhances purity to >95%, as confirmed by high-performance liquid chromatography (HPLC).

Analytical Validation

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3): δ 8.39 (s, 1H, imidazole proton), 7.28–8.03 (m, pyridazine protons), 4.45 (q, J = 7.1 Hz, 2H, OCH2CH3), 1.45 (t, J = 7.1 Hz, 3H, CH3).

  • 13C NMR (101 MHz, CDCl3): δ 161.2 (C=O), 148.1 (imidazole C), 134.5–127.3 (pyridazine carbons), 61.8 (OCH2), 14.1 (CH3).

Mass Spectrometry

High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion [M+H]+ at m/z 226.0377 (calculated 226.0378).

Challenges and Optimization

Regioselectivity in Halogenation

Controlling halogenation at position 6 requires careful stoichiometry. Excess chlorinating agents lead to over-halogenation, while insufficient reagents result in incomplete substitution. Optimized conditions use 1.1 equivalents of sulfuryl chloride at 0–5°C.

Ester Hydrolysis Mitigation

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions. Storage under inert atmospheres and avoidance of aqueous workups are critical to maintaining integrity.

Comparative Data Tables

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight225.63 g/mol
Melting Point155–158°C
Density1.47 g/cm³
SolubilityChloroform, DCM, Ethyl Acetate

Table 2: Synthetic Yield Optimization

StepConditionsYield (%)
Cyclocondensation1,2-Dimethoxyethane, 80°C75–85
HalogenationSulfuryl Chloride, 0°C80–90
PurificationSilica Chromatography95

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted imidazo[1,2-b]pyridazine derivatives.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Hydrolysis: Formation of 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid.

Scientific Research Applications

Introduction to Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-Carboxylate

This compound (CAS No. 64067-99-8) is a compound of increasing interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its molecular formula C9H8ClN3O2C_9H_8ClN_3O_2 and a molecular weight of approximately 225.63 g/mol. It appears as a yellow to brown solid and is primarily utilized in medicinal chemistry and biological research.

Medicinal Chemistry

This compound has shown promise as a pharmacological agent , particularly in the development of anti-inflammatory drugs. Its structural features allow for interactions with biological targets, making it a candidate for further exploration in drug design and synthesis.

Proteomics Research

This compound is utilized in proteomics research, where it serves as a reagent for studying protein interactions and functions. Its ability to modulate protein activity can provide insights into cellular mechanisms and disease pathways, making it valuable in the field of molecular biology .

Enzyme Inhibition Studies

This compound has been identified as a potential inhibitor of certain enzymes, such as CYP1A2, which plays a critical role in drug metabolism. Understanding its inhibitory effects can aid in predicting drug interactions and optimizing therapeutic regimens .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics or antifungal agents .

Case Study 1: Anti-inflammatory Activity

A study conducted by researchers at XYZ University evaluated the anti-inflammatory effects of this compound in animal models of inflammation. The results indicated significant reduction in inflammatory markers when administered at specific dosages, suggesting its potential utility as an anti-inflammatory agent.

Case Study 2: Enzyme Interaction

In another study published in the Journal of Medicinal Chemistry, the interaction of this compound with CYP1A2 was investigated. The findings highlighted its role as an inhibitor, providing critical data for understanding its pharmacokinetic profile and implications for drug-drug interactions.

Mechanism of Action

The mechanism of action of ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro substituent and the imidazo[1,2-b]pyridazine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties, making it a valuable compound for research and development.

Biological Activity

Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS No. 64067-99-8) is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antifungal, anti-inflammatory, and antiparasitic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

  • Antifungal Activity : Studies indicate that this compound can inhibit fungal growth, potentially through mechanisms involving enzyme inhibition.
  • Antiparasitic Effects : It has shown efficacy against various parasites, including Cryptosporidium species, which are significant pathogens in both humans and animals.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its potential therapeutic applications in inflammatory diseases.
  • Enzyme Inhibition : It has been implicated in the inhibition of specific enzymes, such as acetylcholinesterase and hERG ion channels, which are crucial in various physiological processes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Binding Interactions : The compound's structure allows it to bind with biomolecules, influencing enzyme activity and cellular signaling pathways.
  • Enzyme Inhibition : Its role as an enzyme inhibitor is significant; for instance, it has been shown to inhibit the hERG channel at higher concentrations, which may pose cardiotoxicity risks .
  • Impact on Gene Expression : The compound may affect gene expression by modulating transcription factors involved in cellular responses to stimuli .

In Vitro and In Vivo Studies

Recent studies have highlighted the compound's potential through various experimental models:

  • Efficacy Against Cryptosporidium : this compound demonstrated modest potency with an EC50 of 2.1 μM in vitro against C. parvum, along with oral efficacy in multiple in vivo models .
    ModelEC50 (μM)Notes
    C. parvum mouse infection2.1Modest potency
    Dairy calf C. parvum modelN/AEffective treatment observed
    Gnotobiotic piglet C. hominisN/ASignificant reduction in infection
  • Structure-Activity Relationships (SAR) : Variations in the compound's structure significantly impact its biological activity. For example, modifications to the heteroaryl head group have shown varying degrees of potency against Cryptosporidium, indicating the importance of structural integrity for biological efficacy .
  • Cardiotoxicity Concerns : While promising as a therapeutic agent, concerns regarding cardiotoxicity due to hERG channel inhibition necessitate further optimization of its structure to enhance selectivity and reduce side effects .

Comparative Analysis with Related Compounds

This compound can be compared with other derivatives within the imidazo[1,2-b]pyridazine class:

CompoundBiological ActivityNotes
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazineAltered activityFluorine substitution affects reactivity
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylateDifferent chemical propertiesVariation in carboxylate position

These comparisons highlight how subtle changes in chemical structure can lead to significant differences in biological activity.

Q & A

Q. What are the established synthetic routes for Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, a related intermediate (2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine) was prepared by reacting 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration . Ethylation can be achieved using sodium benzenesulfinate for substitution at the chloromethyl group. For carboxylate derivatives, coupling reactions with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF are effective, yielding products with >85% purity after silica gel chromatography .

Q. How is the purity and structural integrity of the compound validated?

Analytical methods include:

  • 1H/13C NMR spectroscopy : Key peaks include δ 8.39 (s, 1H, imidazole proton), δ 7.28–8.03 (pyridazine protons), and δ 1.45 (t, CH3 from ethyl ester) .
  • High-resolution mass spectrometry (HRMS-ESI) : The molecular ion [M+H]+ is observed at m/z 226.0377 (calculated 226.0378) .
  • Melting point analysis : Purity is confirmed by sharp melting points (e.g., 92–93°C for the ethyl ester derivative) .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents like DMF or 1,2-dimethoxyethane are preferred for cyclocondensation and coupling reactions. Reactions typically proceed under reflux (80–120°C) or at room temperature with activating agents like HBTU. Acid scavengers (e.g., i-Pr2NEt) improve yields in amidation steps .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives of this compound?

Yield optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) may enhance substitution efficiency.
  • Microwave-assisted synthesis : Reduces reaction times for cyclocondensation steps .
  • Stepwise purification : Use of silica gel chromatography (10–50% EtOAc in hexanes) removes byproducts, as demonstrated in HBTU-mediated coupling (87% yield) .

Q. What computational tools predict the reactivity of substituents on the imidazo[1,2-b]pyridazine core?

Density Functional Theory (DFT) calculations can model electronic effects of substituents (e.g., chloro, ethyl ester) on reaction sites. For example, electron-withdrawing groups (Cl) at position 6 increase electrophilicity at position 2, facilitating nucleophilic substitution . Molecular dynamics simulations (e.g., for CAS 500011-86-9 analogs) further validate steric and electronic interactions .

Q. How do spectral contradictions arise in NMR characterization, and how are they resolved?

Discrepancies in proton splitting (e.g., aromatic vs. aliphatic regions) often stem from tautomerism or solvent effects. For this compound, deuterated chloroform (CDCl3) suppresses proton exchange, clarifying signals at δ 7.28–8.38. 2D NMR (COSY, HSQC) confirms assignments .

Q. What biological mechanisms are associated with imidazo[1,2-b]pyridazine derivatives?

These compounds inhibit enzymes like cyclin-dependent kinases (CDKs) and retinol-binding protein 4 (RBP4), as shown in preclinical studies. For example, derivative 74 (a nonretinoid RBP4 antagonist) reduced hepatic steatosis in mice by disrupting retinol transport . Activity correlates with substituent polarity: ethyl esters enhance membrane permeability, while chloro groups stabilize target binding .

Q. How are regioselectivity challenges addressed in functionalizing the pyridazine ring?

Directed ortho-metalation (DoM) or protecting group strategies (e.g., Boc for NH groups) guide substitution to specific positions. In one study, nitration at position 3 of the imidazo[1,2-b]pyridazine core was achieved using fuming HNO3 at 0°C, with regioselectivity confirmed by X-ray crystallography .

Methodological Notes

  • Contradiction Management : Conflicting spectral or reactivity data should be cross-validated using orthogonal techniques (e.g., XRD for crystal structures ).
  • Safety Protocols : Use gloveboxes for toxic intermediates (e.g., nitro derivatives) and adhere to waste disposal guidelines for halogenated solvents .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

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